molecular formula C19H18F2N2O2 B5615206 1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone

1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone

Cat. No.: B5615206
M. Wt: 344.4 g/mol
InChI Key: NRWYSDPJMPSISS-UHFFFAOYSA-N
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Description

1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone is a synthetic organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Fluorobenzoyl Group: The piperazine ring is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the fluorobenzoyl-substituted piperazine.

    Coupling with Fluorophenyl Group: The final step involves coupling the fluorobenzoyl-substituted piperazine with 3-fluoro-4-bromophenyl ethanone under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It is used in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl and piperazine moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]propanone: Similar structure but with a propanone group instead of ethanone.

    1-(4-piperazin-1-ylphenyl)ethanone: Lacks the fluorine substitutions and the fluorobenzoyl group.

Uniqueness: 1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone is unique due to the presence of both fluorine atoms and the fluorobenzoyl group, which confer distinct chemical and biological properties. These features enhance its potential as a versatile building block in medicinal chemistry and other scientific research applications.

Properties

IUPAC Name

1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-13(24)14-6-7-18(17(21)12-14)22-8-10-23(11-9-22)19(25)15-4-2-3-5-16(15)20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWYSDPJMPSISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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